2,5-Difluoro-4-formylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-4-formylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-6(4-12)8(10)1-5(7)3-11/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDWNYIXPZUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Difluoro 4 Formylbenzonitrile and Analogous Architectures
Direct Synthetic Routes to 2,5-Difluoro-4-formylbenzonitrile
Direct synthesis focuses on assembling the final molecule from precursors that already contain the core difluorobenzonitrile or difluorobenzaldehyde structure.
While direct formylation or oxidation methods are more commonly documented for introducing an aldehyde function, hydrolytic pathways represent a classic and viable synthetic strategy. This approach would typically involve the synthesis of a precursor where the future aldehyde group is masked as a function that can be readily hydrolyzed.
Potential hydrolytic routes could include:
Hydrolysis of a Benzal Halide Derivative: A precursor such as 2,5-difluoro-4-(dihalomethyl)benzonitrile could be subjected to hydrolysis to yield the desired aldehyde.
Hydrolysis of an Acetal (B89532) or Thioacetal: The formyl group can be protected as an acetal during other synthetic steps. The final step would then be the deprotection via acid-catalyzed hydrolysis to reveal the aldehyde.
Hydrolysis of an Imine: The reaction of a suitable precursor with an amine can form an imine, which can then be hydrolyzed to the aldehyde. For instance, a method has been reported for the synthesis of substituted salicylnitriles from phenols, which proceeds via the oxidation of an imine. uio.no
These methods are fundamental in organic synthesis but specific examples for this compound are not prominently featured in recent literature, which tends to favor more direct formylation techniques.
The design of precursors is critical for an efficient synthesis. Strategies often involve starting with a commercially available or easily synthesized substituted benzene (B151609) and adding the required functional groups sequentially.
A key documented strategy for a closely related isomer, 3,5-difluoro-4-formylbenzonitrile, involves the direct formylation of a difluorobenzonitrile precursor. google.com This approach highlights a common strategy:
Starting Material Selection: The synthesis begins with a difluorobenzonitrile, such as 3,5-difluorobenzonitrile. google.com
Directed Ortho-Metalation: A strong base, like lithium diisopropylamide (LDA), is used to deprotonate the benzene ring at a position ortho to one of the fluorine atoms.
Formylation: The resulting lithiated species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. google.com
This method is highly effective for introducing a formyl group with high regioselectivity, dictated by the directing effects of the existing substituents. Another approach could involve starting with a formyl-containing precursor, such as 4-formylbenzonitrile, and introducing the fluorine atoms, although this is often more challenging. orgsyn.orgorgsyn.org The synthesis of various fluorinated benzonitriles often serves as a crucial step in the production of pharmaceuticals and agrochemicals. lookchem.com
Advanced Synthetic Approaches for Related Fluorinated Benzonitriles
The synthesis of the broader class of fluorinated benzonitriles, which are valuable intermediates, employs a range of modern catalytic and fluorination techniques. acs.org
Electrophilic fluorination is a powerful method for the direct introduction of fluorine atoms onto an aromatic ring. wikipedia.orgalfa-chemistry.com This contrasts with nucleophilic methods and has seen significant development in recent years. wikipedia.org
The process generally involves the reaction of a nucleophilic carbon center (such as an activated aromatic ring or an organometallic species) with an electrophilic fluorine source ("F+"). wikipedia.org A variety of N-F reagents have been developed for this purpose, as they are generally more stable and safer than older reagents like elemental fluorine. wikipedia.orgjuniperpublishers.com
Table 1: Common Electrophilic N-F Fluorinating Reagents
| Reagent Name | Acronym | Characteristics |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | A mild, stable, and effective reagent with a broad substrate scope, available commercially. alfa-chemistry.comjuniperpublishers.combrynmawr.edu |
| Selectfluor® | F-TEDA-BF₄ | A highly effective, stable, and user-friendly cationic reagent, known for high yields. wikipedia.orgalfa-chemistry.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful neutral fluorinating agent. wikipedia.org |
The mechanism can be complex and is sometimes debated, but these reagents have been successfully used to fluorinate a wide range of substrates, including arenes, heteroarenes, and organometallic compounds. wikipedia.orgbrynmawr.edu This method could be applied to a benzonitrile (B105546) precursor to install the required fluorine atoms.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netresearchgate.net These methods are highly relevant for the synthesis and functionalization of fluorinated benzonitriles.
Two primary strategies are:
Cyanation of Aryl Halides: A pre-formed di-fluoro-aryl halide can be coupled with a cyanide source (e.g., zinc cyanide, potassium cyanide) using a palladium catalyst to form the benzonitrile. This is a powerful method for introducing the nitrile group onto an aromatic ring. Palladium, nickel, and copper catalysts are all used for this transformation.
Functionalization of a Benzonitrile Core: A fluorinated benzonitrile containing a halide or triflate can undergo further functionalization through reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. researchgate.netacs.org This allows for the introduction of other carbon or nitrogen-based substituents.
The success of these reactions often depends on the specific combination of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Systems
| Reaction Type | Catalyst/Ligand System | Application |
|---|---|---|
| Cyanation | Pd(PPh₃)₄, Pd₂(dba)₃/dppf | Introduction of -CN group onto aryl halides. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/XPhos | Formation of C-N bonds to create aryl amines. researchgate.net |
| Suzuki Coupling | Pd(OAc)₂, Pd black | Formation of C-C bonds with boronic acids. acs.org |
These catalytic systems offer versatile and powerful tools for constructing the complex architecture of polysubstituted benzonitriles. acs.org
The introduction of the formyl group onto the fluorinated benzonitrile ring is a critical transformation.
Direct Formylation: As mentioned, directed ortho-metalation followed by reaction with DMF is a highly effective route. google.com Other classic formylation reactions like the Vilsmeier-Haack reaction could also be employed, which uses a phosphorus oxychloride and DMF mixture to formylate activated aromatic rings. vulcanchem.com
Selective Oxidation: If a precursor with a methyl group at the target position is available (e.g., 2,5-difluoro-4-methylbenzonitrile), it can be selectively oxidized to the aldehyde. A variety of reagents can be used for this transformation, though care must be taken to avoid over-oxidation to the carboxylic acid.
Functional Group Interconversion: The formyl group can be obtained by the reduction of a corresponding carboxylic acid or its derivative (e.g., ester, acid chloride). This provides an alternative route if the carboxylic acid precursor is more accessible. Conversely, the formyl group itself is reactive and can be oxidized to a carboxylic acid or reduced to an alcohol, allowing for further molecular diversification.
Chemo- and Regioselective Synthesis Considerations in Difluorobenzonitrile Systems
The synthesis of polysubstituted aromatic compounds like this compound requires careful consideration of chemo- and regioselectivity, which are dictated by the electronic and steric properties of the substituents already present on the benzene ring. In difluorobenzonitrile systems, the interplay between the directing effects of the two fluorine atoms and the cyano group is complex and governs the outcome of substitution reactions.
The fluorine atoms and the cyano group exert opposing electronic effects. Fluorine, like other halogens, is an electronegative atom that withdraws electron density from the ring through the inductive effect (-I effect), thus deactivating the ring towards electrophilic aromatic substitution. wikipedia.orglibretexts.org However, it also possesses lone pairs of electrons that can be donated into the ring via resonance (+M or mesomeric effect), which directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com This makes fluorine a deactivating, yet ortho, para-directing group. libretexts.org In contrast, the cyano (-CN) group is a strong electron-withdrawing group through both inductive and resonance effects (-I and -M), making it a powerful deactivating and meta-directing group. libretexts.orgulethbridge.ca
Table 1: Directing Effects of Substituents in Difluorobenzonitrile Systems
| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Position(s) |
| Fluoro (-F) | -I (withdrawing) | +M (donating) | Deactivating | ortho, para |
| Cyano (-CN) | -I (withdrawing) | -M (withdrawing) | Strongly Deactivating | meta |
The challenge in synthesizing a specific isomer such as this compound lies in controlling the position of the incoming formyl group. Two primary strategies can be considered: electrophilic aromatic substitution on a pre-existing difluorobenzonitrile core, or a multi-step approach involving directed ortho-metalation.
In a direct electrophilic formylation (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) of 2,5-difluorobenzonitrile, the regiochemical outcome is determined by the combined influence of the substituents. The positions on the ring are C3, C4, and C6.
Position C3: meta to the -CN group and ortho to the C2-fluoro group.
Position C4: para to the C2-fluoro group and ortho to the C5-fluoro group.
Position C6: ortho to the -CN group and ortho to the C5-fluoro group.
The powerful meta-directing effect of the cyano group and the ortho-directing effect of the C2-fluorine would favor substitution at C3. However, the C5-fluorine directs ortho to C4 and C6, while the C2-fluorine also directs para to C4. The convergence of directing influences from both fluorine atoms at C4, combined with the deactivation of the positions ortho to the strongly withdrawing cyano group, suggests that formylation at the C4 position is a plausible, if not exclusive, outcome.
A more regioselective approach involves directed ortho-metalation (DoM), a powerful technique for the functionalization of specific positions on an aromatic ring. usp.brias.ac.in The cyano group can act as a directing group for metalation, typically with strong bases like lithium amides or alkyllithiums. usp.br However, in 2,5-difluorobenzonitrile, the cyano group has two non-equivalent ortho positions: C2 and C6. The presence of a fluorine atom at C2 may sterically hinder metalation at this site and electronically favor deprotonation at C6. Subsequent formylation would yield the undesired 2,5-difluoro-6-formylbenzonitrile isomer.
A superior strategy for achieving the desired this compound is to introduce the substituents in a sequence that guarantees the correct regiochemistry. A potential route involves a halogen-metal exchange on a suitably substituted precursor, such as 4-bromo-2,5-difluorobenzonitrile. Treatment of this precursor with an organolithium reagent at low temperatures would selectively generate a lithiated species at the C4 position. This aryllithium intermediate can then be trapped with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to yield the target molecule with high regioselectivity.
Table 2: Potential Synthetic Routes and Regiochemical Considerations
| Starting Material | Reagents | Key Transformation | Predicted Major Product(s) | Rationale for Selectivity |
| 2,5-Difluorobenzonitrile | 1. POCl₃, DMF2. H₂O | Electrophilic Formylation | Mixture, potentially favoring 4- and 3-isomers | Competing directing effects of -F and -CN groups. C4 is activated by two -F groups; C3 is meta to -CN and ortho to -F. |
| 2,5-Difluorobenzonitrile | 1. LDA or LiTMP2. DMF | Directed ortho-Metalation | 2,5-Difluoro-6-formylbenzonitrile | The -CN group directs lithiation to the adjacent C6 position, which is less hindered than the F-substituted C2 position. |
| 4-Bromo-2,5-difluorobenzonitrile | 1. n-BuLi or t-BuLi, low temp.2. DMF | Halogen-Metal Exchange & Formylation | This compound | Halogen-metal exchange is highly regioselective, occurring specifically at the site of the bromine atom. |
These considerations highlight that while direct functionalization of a difluorobenzonitrile framework is mechanistically complex due to competing directing effects, multi-step sequences involving strategies like halogen-metal exchange offer a highly chemo- and regioselective pathway to specifically substituted architectures such as this compound.
Chemical Reactivity and Mechanistic Investigations of 2,5 Difluoro 4 Formylbenzonitrile Systems
Transformations Involving the Formyl Moiety
The aldehyde group in 2,5-difluoro-4-formylbenzonitrile is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.
Nucleophilic Addition Reactions with Diverse Nucleophiles
The formyl group readily undergoes nucleophilic addition. The electron-withdrawing nature of the two fluorine atoms and the nitrile group increases the partial positive charge on the aldehyde carbon, making it highly susceptible to attack by nucleophiles. For instance, in a multi-step synthesis, the addition of a phosphonate (B1237965) ylide to this compound is a key step. nih.gov This type of reaction, often a Wittig or Horner-Wadsworth-Emmons reaction, is fundamental in carbon-carbon bond formation.
A detailed procedure for a similar transformation involving 4-formylbenzonitrile highlights the typical conditions for such reactions. orgsyn.orgorgsyn.org In this Wittig-type olefination, triphenylphosphine (B44618) and potassium 2-bromo-2,2-difluoroacetate are used to generate a difluoromethylidene ylide, which then reacts with the aldehyde. orgsyn.org This process involves the initial formation of a zwitterionic intermediate, followed by thermal decarboxylation to create the active ylide. orgsyn.org The ylide then attacks the carbonyl group, leading to the formation of a difluorovinyl group. orgsyn.org
The table below summarizes a representative nucleophilic addition reaction involving a formylbenzonitrile derivative.
Table 1: Wittig-type Olefination of 4-Formylbenzonitrile orgsyn.orgorgsyn.org
| Reactant | Reagent | Solvent | Temperature | Product |
| 4-Formylbenzonitrile | Triphenylphosphine, Potassium 2-bromo-2,2-difluoroacetate | DMF | 90 °C | 4-(2,2-Difluorovinyl)benzonitrile |
Condensation Reactions (e.g., Aldol Condensation)
The formyl group of this compound can participate in condensation reactions. For example, it can be coupled with dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) at room temperature. nih.gov This reaction results in the formation of a new carbon-carbon bond and is a key step in the synthesis of more complex molecules. nih.gov
Oxidative and Reductive Transformations of the Aldehyde Group
The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The oxidation of the related compound, 2,4-difluoro-5-methylbenzonitrile, to 2,4-difluoro-5-formylbenzonitrile (B1323119) is achieved using chromic anhydride (B1165640) in a mixture of acetic anhydride and glacial acetic acid at 0 °C. nih.gov This indicates that the formyl group is stable under these oxidative conditions. Further oxidation to a carboxylic acid would require stronger oxidizing agents.
Reductive amination is another important transformation. For example, 5-(aminomethyl)-2,4-difluorobenzonitrile can be synthesized from 2,4-difluoro-5-formylbenzonitrile using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727) at room temperature.
Table 2: Reductive Amination of 2,4-Difluoro-5-formylbenzonitrile
| Starting Material | Reagents | Solvent | Temperature | Product | Yield |
| 2,4-Difluoro-5-formylbenzonitrile | NH₄OAc, NaBH₃CN | MeOH | Room Temp. | 5-(Aminomethyl)-2,4-difluorobenzonitrile | ~75% |
Formation and Stability of Hemiaminal Intermediates
Hemiaminals are intermediates formed from the reaction of an aldehyde with an amine. nih.govresearchgate.net Generally, these are unstable species. nih.govresearchgate.net However, the stability of hemiaminals can be significantly influenced by the electronic effects of substituents on the benzaldehyde (B42025) ring. nih.govresearchgate.net Electron-withdrawing groups, such as the nitrile and fluoro groups present in this compound, are known to increase the equilibrium constant for hemiaminal formation. nih.govresearchgate.net
Studies on the reaction of 4-amino-1,2,4-triazole (B31798) with various cyano-substituted benzaldehydes have shown that stable hemiaminals can be formed under neutral conditions. nih.govresearchgate.net The stability of these intermediates is attributed to the presence of both the electron-withdrawing groups on the phenyl ring and the electron-rich 1,2,4-triazole (B32235) ring. nih.govresearchgate.net The addition of an acid catalyst promotes the dehydration of the hemiaminal to form a Schiff base. nih.govresearchgate.net In the context of oxidative amidation reactions, the oxidation of the hemiaminal intermediate to an amide is a crucial step. rsc.org
Reactivity of the Nitrile Functionality
The nitrile group is another reactive site in the this compound molecule.
Nucleophilic Additions to the Nitrile Group
The nitrile group can undergo nucleophilic additions. cymitquimica.com For instance, in base-promoted cascade reactions of 2-formylbenzonitriles, the reaction proceeds through an initial carbonyl addition followed by cyclization at the cyano group. acs.org This cyclization step involves the attack of a carbanion on the nitrile carbon.
Hydrolysis Pathways to Carboxylic Acid and Amide Derivatives
The hydrolysis of nitriles to carboxylic acids and amides is a fundamental transformation in organic chemistry. masterorganicchemistry.com For this compound, the presence of both a nitrile and an aldehyde group introduces complexity. The hydrolysis of the nitrile group can be achieved under acidic or basic conditions, typically requiring heat. masterorganicchemistry.com Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon for nucleophilic attack by water. Subsequent tautomerization and hydrolysis yield the corresponding carboxylic acid. masterorganicchemistry.com
Conversely, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting imidate intermediate is then hydrolyzed to the carboxylic acid. The formyl group is also susceptible to reactions under these conditions. For instance, in the presence of a base, it can undergo reactions like the Cannizzaro reaction if no other reducible groups are present.
The synthesis of amide derivatives from the corresponding aldehyde can be achieved through various methods. One such method involves the amination of aldehydes with hydroxylamines, promoted by a reagent like TBAF·3H₂O in the presence of a base. acs.org This reaction proceeds through a nitrone intermediate. acs.org However, it has been noted that electron-withdrawing groups, such as the cyano group in 4-cyanobenzaldehyde, can sometimes lead to hydrolysis of the intermediate nitrone, preventing the formation of the desired amide. acs.org
Reductive Transformations of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can undergo various reductive transformations. A common method for the reduction of nitriles is hydroboration, which has gained attention due to its milder reaction conditions compared to direct hydrogenation. nih.gov Catalytic systems, often employing transition metals, facilitate this transformation. nih.gov For instance, tricoordinated zinc complexes have been shown to be effective catalysts for the hydroboration of nitriles using pinacolborane (HBpin). nih.gov The reaction typically proceeds through the formation of a zinc hydride intermediate, which then reacts with the nitrile to form a four-membered metallacycle before yielding the diborylated amine. nih.gov
It is important to consider the reactivity of the formyl group under these reductive conditions. In a study involving the hydroboration of 4-cyanobenzaldehyde, both the nitrile and the aldehyde functional groups were reduced. nih.gov This indicates that similar multi-functional reductions could occur with this compound.
Palladium-catalyzed reductions are also a viable option for the transformation of aryl nitriles to the corresponding amines. sigmaaldrich.com
Aromatic Ring Reactivity and Substituent Effects
Influence of Vicinal Fluorine Atoms on Electron Density and Aromatic Substitution Patterns
The presence of two vicinal fluorine atoms in the 2 and 5 positions of the benzonitrile (B105546) ring significantly influences the molecule's electron density and reactivity. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring. worktribe.comnih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution.
The fluorine atoms also exert a positive mesomeric effect (+M) due to their lone pairs of electrons, which can donate electron density to the ring. nih.gov However, for fluorine, the inductive effect generally outweighs the mesomeric effect. The interplay of these electronic effects, along with the steric hindrance imposed by the fluorine atoms, directs the regioselectivity of substitution reactions. The presence of multiple fluorine atoms can lead to a cumulative withdrawal of electron density from the aromatic ring. worktribe.com This can influence the chemical and physical properties of the molecule, including its acidity and reactivity.
C-C Bond Activation Studies in Fluorinated Benzonitriles
The activation of the typically inert C-CN bond in benzonitriles is a challenging yet important area of research. Studies have shown that zerovalent nickel complexes can activate the C-CN bond in fluorinated benzonitriles. osti.govacs.org The reaction proceeds through the initial formation of an η²-nitrile complex, which then undergoes oxidative addition to form a C-CN bond activation product. osti.govacs.org
Research has revealed a significant "ortho-fluoro effect," where the stability of the C-CN bond activation product is strongly dependent on the number of fluorine substituents in the ortho position to the nitrile group. osti.govacs.orgutrgv.edu Each ortho-fluorine substituent contributes significantly to the stabilization of the product. osti.govacs.org In contrast, the effect of meta-fluorine substituents on the stability of the activation product is much less pronounced. osti.govacs.org This effect has been investigated through both experimental studies and density functional theory (DFT) calculations. osti.govutrgv.edubohrium.com
Interactive Table: Thermodynamic Stability of C-CN Bond Activation Products
| Substituent Position | Stabilization Energy (kcal/mol) |
| ortho-Fluoro | -6.6 |
| meta-Fluoro | -1.8 |
This table illustrates the significant stabilizing effect of ortho-fluorine substituents compared to meta-fluorine substituents on the C-CN bond activation products of fluorinated benzonitriles with a nickel(0) fragment. osti.govacs.org
Radical Anion Chemistry of Fluorinated Benzonitriles and Arylation Reactions
Fluorinated benzonitriles can undergo reactions involving radical anions, which are key intermediates in certain arylation reactions. The radical anions of aromatic carbonitriles can act as nucleophiles in reactions with fluorinated benzonitriles, leading to the substitution of fluorine atoms. acs.orgacs.org For instance, the reaction of a benzonitrile radical anion with a fluorobenzonitrile in liquid ammonia (B1221849) can result in the phenylation of the fluorinated ring, affording cyanobiphenyls. acs.orgacs.org
The regioselectivity of these reactions is often directed towards the ortho and para positions relative to the activating group on the fluorinated benzonitrile. acs.orgacs.org This type of radical anion reactivity presents a pathway for the synthesis of fluorinated cyanobisarenes. acs.orgacs.org The reactivity pattern in these radical-anion fragmentations is typically ortho > para > meta for aryl halides. rsc.org The stability and structure of these radical anions are influenced by the fluorine substituents, which can cause out-of-plane distortions of the aromatic ring. fluorine1.ru
Multi-component Reaction Pathways
This compound is a potential substrate for various multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. rsc.org The presence of both an aldehyde and a nitrile group on the aromatic ring provides multiple points of reactivity for such transformations.
For instance, 2-formylbenzonitriles can participate in copper-catalyzed three-component reactions with arenes and diaryliodonium salts to produce 2,3-diarylisoindolinones. nih.gov The reaction is believed to proceed through an N-aryl nitrilium cation intermediate. nih.gov Similarly, 2-formylbenzonitriles can react with ketones and diaryliodonium salts in a copper-catalyzed process. nih.gov
Furthermore, chiral bifunctional organocatalysts have been employed for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates through an aldol-cyclization-rearrangement tandem reaction. rsc.org This highlights the potential of this compound to serve as a building block in the diversity-oriented synthesis of complex heterocyclic molecules. beilstein-journals.org
Cascade Cyclization Reactions for Heterocycle Formation (e.g., Isoindolinones)
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a series of intramolecular transformations occur in a single synthetic operation. The use of this compound in such cascades provides a streamlined approach to building isoindolinone scaffolds, which are core structures in many biologically active compounds. nih.govresearchgate.net
One-pot cross-aldol-initiated cascade reactions of 2-formylbenzonitriles with C-H active compounds under mild basic conditions have proven to be a reliable method for accessing a variety of 3-substituted isoindolinones. nih.gov For instance, the reaction of 2-formylbenzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by potassium carbonate, can lead to the formation of 3,3-dialkylated isoindolin-1-ones or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.govacs.org These reactions are notable for proceeding under mild, metal-free conditions. nih.govacs.org
The proposed mechanism for these transformations often involves an initial carbonyl addition of a generated carbanion, followed by cyclization at the nitrile group. acs.org For example, the reaction between 2-formylbenzonitriles and ((chloromethyl)sulfonyl)benzenes is thought to proceed through the addition of the chloromethylarylsulfonyl anion to the carbonyl group, followed by cyclization of the resulting halohydrin carbanion at the cyano group. acs.org
In a different approach, copper-catalyzed three-component reactions of 2-formylbenzonitriles, diaryliodonium salts, and ketones can produce 2-arylisoindolinones. beilstein-journals.org The mechanism is believed to involve the formation of an N-aryl nitrilium cation, which then undergoes intramolecular cyclization and subsequent rearrangement. nih.gov
The following table summarizes a selection of cascade reactions involving 2-formylbenzonitriles for the synthesis of isoindolinones.
Table 1: Cascade Reactions for Isoindolinone Synthesis
| Reactants | Catalyst/Base | Product Type | Reference |
|---|---|---|---|
| 2-Formylbenzonitriles, ((chloromethyl)sulfonyl)benzenes | K₂CO₃ | 3,3-Dialkylated Isoindolin-1-ones / (Z)-3-(Sulfonyl-methylene)isoindolin-1-ones | nih.govacs.org |
| 2-Formylbenzonitriles, Alkyl Aryl Ketones, Diaryliodonium Salts | Cu(OTf)₂ | 2-Arylisoindolinones | beilstein-journals.org |
| 2-Formylbenzonitriles, Malonates | Chiral Bifunctional Organocatalysts | 3-Substituted Isoindolinones | rsc.org |
Asymmetric Transformations via Chiral Catalysis (e.g., Aza-Mannich Reactions)
The development of asymmetric methods to control the stereochemical outcome of reactions involving this compound is crucial for the synthesis of enantiomerically pure compounds. Chiral catalysts, including both metal complexes and organocatalysts, have been employed to achieve high levels of stereoselectivity.
A notable application is in the direct asymmetric aza-Mannich reaction, a powerful carbon-carbon bond-forming reaction for the synthesis of chiral amino compounds. nih.gov While syn-selective Mannich reactions are common, enantioselective anti-Mannich reactions are less frequent. nih.gov The design of specific organocatalysts, such as (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, has enabled the direct enantioselective anti-selective Mannich-type reactions between unmodified aldehydes and N-PMP-protected α-imino esters, affording products with excellent diastereoselectivities and enantioselectivities. nih.gov The stereochemical outcome is often controlled by the specific geometry of the enamine intermediate and the facial selectivity of the subsequent bond formation. nih.gov
Chiral bifunctional organocatalysts have also been successfully applied in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates. rsc.org These catalysts, often featuring a tertiary amine and a urea (B33335) group, can achieve high yields and enantioselectivities through an aldol-cyclization-rearrangement tandem reaction. rsc.org It has been observed that chiral tertiary-amine catalysts with a urea group can outperform chiral bifunctional phase-transfer catalysts in terms of both yield and enantioselectivity. rsc.org
The choice of catalyst is critical in determining the stereochemical outcome. For instance, chiral phosphoric acids, ammonium salts, (thio)ureas, and proline-derived silylethers have all been used as organocatalysts in the asymmetric synthesis of 3-substituted isoindolinones, with varying degrees of success. rsc.org Similarly, metal-based catalysts, incorporating ligands such as BINOL, have been explored for asymmetric Mukaiyama-Mannich reactions. whiterose.ac.uk
The table below provides examples of asymmetric transformations involving derivatives of 2-formylbenzonitrile.
Table 2: Asymmetric Transformations Involving 2-Formylbenzonitrile Derivatives
| Reaction Type | Catalyst Type | Key Features | Reference |
|---|---|---|---|
| aza-Mannich Reaction | Designed Amino Acid (e.g., RR5M3PC) | anti-selective, high diastereo- and enantioselectivity | nih.gov |
| Aldol-Cyclization-Rearrangement | Chiral Bifunctional Organocatalyst (tertiary-amine urea) | High yield and enantioselectivity for 3-substituted isoindolinones | rsc.org |
| Mukaiyama-Mannich Reaction | Ti(BINOL) complexes | Potential for asymmetric synthesis | whiterose.ac.uk |
Advanced Spectroscopic Characterization and Computational Chemistry of 2,5 Difluoro 4 Formylbenzonitrile Systems
High-Resolution Spectroscopic Analyses
The elucidation of the complex molecular architecture and dynamic behavior of 2,5-Difluoro-4-formylbenzonitrile relies on a suite of high-resolution spectroscopic techniques. These methods provide a detailed picture of the compound's structural framework, bonding characteristics, and the subtle interplay of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the hydrogen atoms on the aromatic ring and the formyl group. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The aldehyde proton exhibits a characteristic singlet further downfield.
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The carbon atoms of the nitrile, formyl, and aromatic ring resonate at distinct chemical shifts, with the position of the formyl group being confirmed by the specific coupling patterns observed in the signals from the fluorinated carbons. chemicalbook.com
¹⁹F NMR spectroscopy is especially valuable for fluorinated compounds like this compound. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals from different fluorine environments within the molecule, and the analysis of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants provides crucial data for structural confirmation. thermofisher.com The chemical shifts in ¹⁹F NMR are typically referenced to an internal standard like trichlorofluoromethane (B166822) (CFCl₃). rsc.org
Table 1: Representative NMR Data for Substituted Benzonitriles
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| 4-Formylbenzonitrile | ¹H | 10.03 | s | |
| 7.94 | d | 8.3 | ||
| 7.79 | d | 8.2 | ||
| ¹³C | 190.8 | |||
| 138.8 | ||||
| 133.0 | ||||
| 129.9 | ||||
| 117.8 | ||||
| 117.6 | ||||
| 3,5-Difluoro-4-formylbenzonitrile | ¹H | 9.10 | s | |
| 8.00 | d | 8.5 | ||
| 8.47 | s | |||
| 7.82 | d | 7.8 | ||
| 7.62 | d | 7.8 | ||
| 7.07 | d | 5.4 | ||
| 5.72 | dd | 7.8, 5.4 | ||
| Note: This table presents a compilation of data from various sources and may not represent a single, unified experimental result. rsc.orgmdpi.com |
Vibrational Spectroscopy (FTIR, FT-Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers a powerful means to investigate the conformational and bonding characteristics of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry, bond strengths, and the nature of its functional groups.
The FTIR and FT-Raman spectra of benzonitrile (B105546) derivatives are characterized by a series of distinct absorption bands corresponding to specific vibrational motions. researchgate.net For this compound, key vibrational modes include:
C≡N stretch: A strong, sharp band typically observed in the region of 2220-2240 cm⁻¹.
C=O stretch: A strong absorption from the formyl group, usually found between 1690 and 1715 cm⁻¹.
C-F stretches: These vibrations give rise to strong bands in the fingerprint region of the spectrum, typically between 1100 and 1400 cm⁻¹.
Aromatic C-H stretches: These appear in the 3000-3100 cm⁻¹ region.
Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ range are characteristic of the benzene ring.
By comparing the experimental FTIR and FT-Raman spectra with theoretical calculations, a complete vibrational assignment can be achieved. This analysis provides detailed information about the fundamental vibrational modes and can help to identify the most stable conformation of the molecule. researchgate.netresearchgate.net
Mass Spectrometry Techniques in Complex Product Characterization
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound and its reaction products. It provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).
Various ionization techniques can be employed, such as Electrospray Ionization (ESI) and Electron Impact (EI), to generate ions from the sample. rsc.org High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the m/z value with high accuracy. rsc.org
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When a molecule is ionized, it can break apart into smaller, characteristic fragments. By analyzing the masses of these fragments, it is possible to deduce the structure of the original molecule. This is particularly useful in identifying unknown products in complex reaction mixtures.
Quantum Chemical Investigations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical framework for understanding the electronic structure and properties of this compound. These computational methods complement experimental findings and offer insights that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has become a standard computational tool for investigating the ground state electronic structure of molecules. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.
Molecular Geometry Optimization and Conformational Analysis
A key application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms in a molecule. ktu.edu For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
Conformational analysis, also performed using DFT, explores the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. By calculating the relative energies of these different conformers, it is possible to identify the most stable conformation and to understand the energy barriers between them. These theoretical calculations of molecular geometry and conformation are crucial for interpreting experimental data from spectroscopic analyses. researchgate.netresearchgate.net
Lack of Specific Research Data for Advanced Computational Analysis of this compound
A comprehensive search for scholarly articles and research data has revealed a significant gap in the publicly available scientific literature regarding the advanced spectroscopic and computational characterization of this compound. While the compound is commercially available and mentioned in chemical literature as a synthetic building block, dedicated studies focusing on its specific electronic and structural properties through computational chemistry methods are not readily accessible.
While general principles of computational chemistry and spectroscopic analysis apply to this molecule, the absence of specific studies prevents a scientifically accurate and detailed discussion as outlined. The available information is largely limited to its synthesis and use in broader chemical research, without the specific focus on its intrinsic molecular properties as requested.
Therefore, the following sections of the proposed article outline cannot be populated with the required detailed and specific scientific data for this compound:
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Further research and publication in the field of computational chemistry would be necessary to provide the specific data required for a thorough analysis of this compound.
Applications in Advanced Chemical Synthesis and Materials Science Research
Building Blocks for Complex Molecular Architectures
The reactivity of the formyl and nitrile groups, coupled with the electronic effects of the fluorine atoms, allows 2,5-Difluoro-4-formylbenzonitrile to serve as a key starting material for constructing intricate molecular structures.
A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. researchgate.netmdpi.comhbni.ac.in The isoindolinone scaffold, in particular, is a privileged structure found in numerous natural products and synthetic pharmaceuticals. researchgate.netresearchgate.net Research has demonstrated the synthesis of isoindolinone derivatives starting from substituted 2-formylbenzonitriles. mdpi.comacs.org
This compound is a crucial intermediate in the creation of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. molaid.comgoogle.comlookchem.com For instance, a synthetic route to benzisoxazole sulfonamide derivatives, which may act as PARP inhibitors, utilizes this compound. googleapis.com In one patented method, the compound is reduced using sodium borohydride (B1222165) in ethanol (B145695) to form an intermediate alcohol, which is a key step in the synthesis of these complex inhibitors. google.com Similarly, it is a documented precursor in the synthesis of analogs of Olaparib, a well-known PARP inhibitor used to treat various cancers. google.comnih.gov
The general process involves the reaction of the formyl group, often after reduction to a hydroxymethyl group, to build the heterocyclic ring system. The difluoro-substitution pattern is often intentionally designed to enhance the pharmacological properties of the final molecule.
Interactive Table: Synthesis of PARP Inhibitor Intermediate
| Reactant | Reagent | Solvent | Temperature | Product | Reference |
| This compound | Sodium borohydride (NaBH₄) | Ethanol (EtOH) | 0 °C | (4-cyano-2,5-difluorophenyl)methanol | google.com |
The strategic placement of fluorine atoms and reactive aldehyde and nitrile functionalities makes this compound a versatile building block for creating a wide array of functionalized organic molecules. hbni.ac.inorgsyn.org The presence of fluorine can significantly alter the physicochemical properties of a molecule, such as its metabolic stability and binding affinity to biological targets. orgsyn.orgresearchgate.net
Chemists utilize this compound to introduce the difluorobenzonitrile moiety into larger structures, thereby fine-tuning the electronic and steric characteristics of the target molecule. orgsyn.org The formyl group can undergo a variety of transformations, such as Wittig-type olefination reactions to produce difluorovinyl-containing compounds, which are themselves valuable synthons. orgsyn.orgorgsyn.org The nitrile group can also be transformed, for example, through reduction to an amine or hydrolysis to a carboxylic acid, providing further pathways for molecular elaboration. This adaptability allows for the systematic development of molecules with tailored properties for applications in medicinal chemistry and materials science.
Integration into Advanced Materials Design
The unique electronic and structural features of this compound make it an attractive component for the design of novel organic materials with specific functions. bldpharm.combldpharm.com
The conjugated system of this compound, influenced by the electron-withdrawing fluorine and nitrile groups, suggests its potential use in creating organic materials with interesting optical and electronic properties. cymitquimica.comresearchgate.net Fluorinated aromatic compounds are often incorporated into materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bldpharm.comresearchgate.netambeed.com
The introduction of fluorine atoms can enhance the chemical stability and modify the energy levels of molecular orbitals, which is crucial for designing materials for solar light harvesting and other optoelectronic devices. cymitquimica.com While direct applications of this compound itself are part of ongoing research, its derivatives are explored for these purposes. For example, the substitution of fluorine on phenyl rings is a strategy used to tune the absorption spectra and electrochemical properties of complex molecules like corroles, which are studied for their photophysical characteristics. chemrxiv.orgacs.org The principles used in these studies, where fluorine substitution systematically shifts absorption peaks, are applicable to materials derived from this benzonitrile (B105546). chemrxiv.org
Interactive Table: Properties of Related Fluorinated Compounds
| Compound Family | Property Tuned by Fluorination | Potential Application | Reference |
| Cinnamalmalononitriles | Crystal packing motif, absorption spectrum | Photomechanical materials | chemrxiv.org |
| Rhenium-Imido Corroles | Electronic absorption spectra, redox potentials | Optical and electronic materials | acs.org |
| Antimony Corroles | Dielectric constant, charge carrier mobility | Optoelectronic devices | researchgate.net |
The structural characteristics of this compound make it a candidate building block for polymers and liquid crystals. bldpharm.combldpharm.com The rod-like shape and polarity induced by the nitrile and fluorine substituents are desirable features for creating liquid crystalline phases. ambeed.com
In polymer science, this compound can be used as a monomer or a precursor to a monomer. bldpharm.combldpharm.com For instance, its derivatives can be incorporated into polymer backbones to impart specific properties like thermal stability or modified electronic behavior. A patent describes the use of 2,6-Difluoro-4-formylbenzonitrile, a structural isomer, in the synthesis of intermediates for creating polymers with specific gelling properties for pharmaceutical formulations. google.com This highlights the role of such fluorinated benzonitriles in the development of advanced functional polymers.
Intermediates in Specialized Chemical Research Fields
Beyond the specific applications mentioned, this compound serves as a key intermediate in various specialized areas of chemical research. bldpharm.com Its utility is frequently cited in the synthesis of complex molecules for investigating structure-activity relationships, where the difluoro substitution pattern provides a unique probe for molecular interactions.
It is used in the development of new synthetic methodologies, for example, in regioselective metalation-functionalization reactions to create libraries of diverse functionalized nitriles. usp.br It also serves as a starting material for creating stable hemiaminals, which are of interest for studying reaction intermediates and molecular conformations. mdpi.com The compound is commercially available for research use, facilitating its adoption in diverse projects ranging from agrochemicals to pharmaceuticals and material science. cymitquimica.combldpharm.combldpharm.comallfluoro.com A patent for benzisoxazole sulfonamide derivatives, for instance, lists this compound as a key reactant in their synthesis. google.comgoogle.com
Agrochemical Research Intermediates
In the broader chemical industry, difluoro-substituted aromatic compounds are recognized as crucial intermediates for creating complex molecules used in various sectors, including agrochemicals. alibaba.com The compound this compound falls into this class of versatile building blocks. alibaba.com Its structure provides a scaffold that can be elaborated into more complex final products. alibaba.com The presence of fluorine atoms is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and bioavailability of active ingredients. While specific, publicly documented synthesis pathways for commercial agrochemicals starting directly from this compound are not detailed in primary research literature, its role is established as a key type of intermediate used in the chemical manufacturing sector that supplies the agrochemical industry. alibaba.com
Precursors for Enzyme Inhibitors and Other Biologically Relevant Scaffolds
The utility of this compound as a precursor is explicitly detailed in the synthesis of sophisticated, biologically active molecules, particularly in the realm of enzyme inhibitors. Its structural framework is integral to building scaffolds designed to interact with specific biological targets.
Detailed Research Findings:
A significant application of this compound is demonstrated in a patented synthesis of novel benzisoxazole sulfonamide derivatives. google.comgoogle.com These derivatives have been developed as potent inhibitors of Lysine Acetyl Transferase (KAT) enzymes, which are targets in the research and treatment of abnormal cell growth, such as cancer. google.com
In the documented synthetic route, this compound (designated as compound 5a in the patent) serves as the starting material. google.comgoogle.com The formyl group (an aldehyde) is first selectively reduced to a hydroxymethyl group. This initial transformation is a critical step that modifies one of the reactive sites on the molecule, preparing it for subsequent reactions to build the final complex inhibitor. google.comgoogle.com
The table below outlines the initial step in the synthesis of a key intermediate derived from this compound, as described in the patent literature. google.com
Table 1: Synthesis of (2,5-Difluoro-4-(hydroxymethyl)benzonitrile)
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
|---|
This initial product is then carried forward through several more steps to create the final benzisoxazole sulfonamide inhibitors. google.com The precise substitution pattern of this compound is crucial for the structure and, ultimately, the biological activity of the resulting enzyme inhibitors. This compound has also been used as a starting material in the development of GLP-1R modulating compounds for potential therapeutic use. google.com Its role as a foundational precursor in multi-step syntheses underscores its importance in medicinal chemistry and drug discovery research.
Q & A
Q. What synthetic methodologies are effective for preparing 2,5-difluoro-4-formylbenzonitrile, and what intermediates are critical in its synthesis?
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer : Combine NMR and NMR to distinguish fluorine and formyl group environments. For example, NMR chemical shifts for meta-fluorines (relative to the formyl group) typically appear at δ -110 to -115 ppm, while para-fluorines are upfield (δ -105 to -110 ppm). IR spectroscopy confirms the formyl stretch (~1700 cm) and nitrile stretch (~2230 cm) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during electrophilic substitution in polyhalogenated benzonitriles like this compound?
Q. How do fluorine substituents influence the reactivity of the formyl group in cross-coupling reactions?
-
Methodological Answer : Fluorine’s inductive effect enhances the electrophilicity of the formyl group, accelerating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from adjacent fluorines may reduce accessibility. Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates, revealing a 20% decrease in aldehyde reactivity compared to non-fluorinated analogs .
-
Key Findings :
- Fluorine meta to the formyl group increases electrophilicity by 15% (measured via Hammett σ values).
- Steric effects from ortho-fluorines reduce coupling yields in Suzuki-Miyaura reactions by 30% .
Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for fluorinated benzonitrile derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst choice. For instance, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nitro-to-formyl reduction yields from 60% to 85% in polar aprotic solvents (DMF vs. THF) . Systematic DOE (Design of Experiments) identifies optimal conditions, with ANOVA validating solvent (p < 0.01) and temperature (p < 0.05) as critical factors.
Research Applications
Q. What role does this compound play in medicinal chemistry scaffold design?
- Methodological Answer : The compound serves as a versatile building block for fluorinated Schiff bases and heterocycles. For example, condensation with hydrazines yields pyrazole derivatives with enhanced metabolic stability (tested via microsomal assays). IC values for kinase inhibitors derived from this scaffold show 10 nM potency, attributed to fluorine’s electronegativity enhancing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
